NMDA Receptor Functional Antagonism Potency
In whole-cell patch-clamp recordings from cultured rat cortical neurons, MRZ 2-514 inhibited NMDA-induced inward currents with an IC₅₀ of 3.5 nM [1]. This functional potency exceeds that of the widely used glycineB antagonist 7-chlorokynurenic acid (IC₅₀ = 560 nM) and 5,7-dichlorokynurenic acid (K_B = 65 nM) [2] by orders of magnitude. The 3.5 nM IC₅₀ for MRZ 2-514 represents a 160-fold improvement over 7-chlorokynurenic acid and a 19-fold improvement over 5,7-dichlorokynurenic acid in functional NMDA channel blockade.
vs 7-Cl-KYNA 560 nM, 5,7-DCl-KYNA K_B 65 nM
| Evidence Dimension | Functional inhibition of NMDA-induced currents (IC₅₀ / K_B) |
|---|---|
| Target Compound Data | MRZ 2-514: IC₅₀ = 3.5 nM |
| Comparator Or Baseline | 7-Chlorokynurenic acid: IC₅₀ = 560 nM; 5,7-Dichlorokynurenic acid: K_B = 65 nM |
| Quantified Difference | MRZ 2-514 is 160-fold more potent than 7-chlorokynurenic acid; 19-fold more potent than 5,7-dichlorokynurenic acid |
| Conditions | Whole-cell patch-clamp; cultured rat cortical neurons; NMDA (100 μM) + glycine (1 μM) co-application |
Why This Matters
Higher functional potency translates to lower required compound concentrations in vitro, reducing solvent exposure and off-target artifacts.
- [1] Parsons CG, Danysz W, Quack G, Hartmann S, Lorenz B, Wollenburg C, et al. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. J Pharmacol Exp Ther. 1997;283(3):1264-1275. View Source
- [2] Baron BM, Harrison BL, Miller FP, McDonald IA, Salituro FG, Schmidt CJ, et al. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. J Pharmacol Exp Ther. 1990;255(2):813-821. View Source
